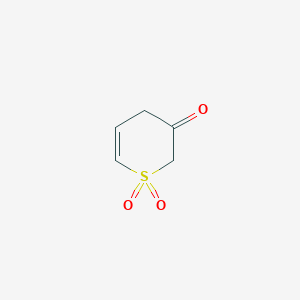
2H-Thiopyran-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-3(4H)-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3(4H)-one 1,1-dioxide typically involves the oxidation of thiopyran derivatives. One common method is the oxidation of 2H-thiopyran-3(4H)-one using hydrogen peroxide in the presence of acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiopyran-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Functionalized thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-Thiopyran-3(4H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran: The parent compound, lacking the 1,1-dioxide functionality.
Thiopyran-3(4H)-one: The parent ketone without the dioxide group.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2H-Thiopyran-3(4H)-one 1,1-dioxide is unique due to its specific oxidation state and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical reactivity and biological activity compared to its parent compounds and other sulfone derivatives.
Eigenschaften
Molekularformel |
C5H6O3S |
|---|---|
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
1,1-dioxo-4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6O3S/c6-5-2-1-3-9(7,8)4-5/h1,3H,2,4H2 |
InChI-Schlüssel |
GDEMJODDOAINBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CS(=O)(=O)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
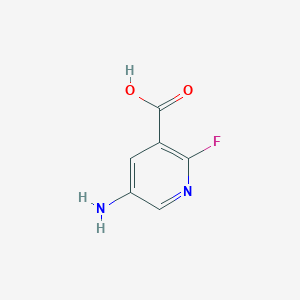
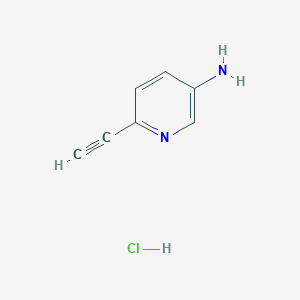

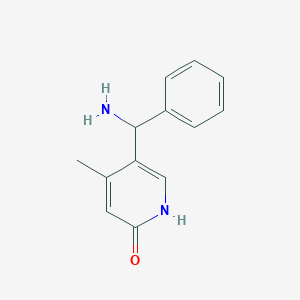

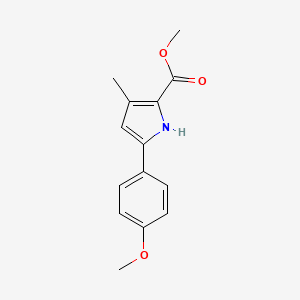
![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
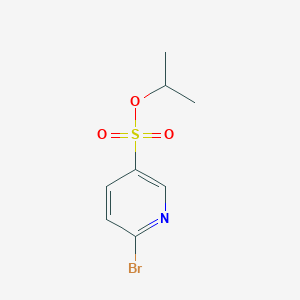
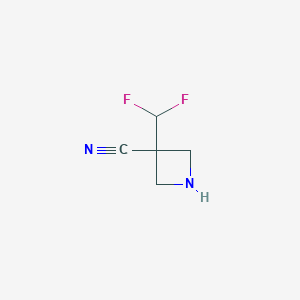


![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)

